Ald-Ph-PEG4-bis-PEG3-N3 Ald-Ph-PEG4-bis-PEG3-N3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020177
InChI: InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58)
SMILES:
Molecular Formula: C44H74N10O17
Molecular Weight: 1015.1 g/mol

Ald-Ph-PEG4-bis-PEG3-N3

CAS No.:

Cat. No.: VC16020177

Molecular Formula: C44H74N10O17

Molecular Weight: 1015.1 g/mol

* For research use only. Not for human or veterinary use.

Ald-Ph-PEG4-bis-PEG3-N3 -

Specification

Molecular Formula C44H74N10O17
Molecular Weight 1015.1 g/mol
IUPAC Name N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide
Standard InChI InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58)
Standard InChI Key UPDLPBGCXOCCDH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Functional Attributes of Ald-Ph-PEG4-bis-PEG3-N3

Ald-Ph-PEG4-bis-PEG3-N3 is a bifunctional linker characterized by a 6-unit PEG backbone flanked by two PEG3 spacers, terminating in azide (-N₃) groups. The molecule’s architecture includes a central aldehyde (Ald) group linked to a phenyl (Ph) ring, which facilitates conjugation to antibodies via lysine or cysteine residues . The PEG spacers enhance solubility and reduce steric hindrance, while the azide groups enable bio-orthogonal click chemistry reactions.

Molecular and Physicochemical Properties

The compound’s molecular weight is 1015.12 g/mol, and its solubility in dimethyl sulfoxide (DMSO) reaches 10 mM, making it suitable for laboratory and industrial applications . The SMILES notation (O=C(CCOCCOCCOCCOCCNC(C1=CC=C(C=O)C=C1)=O)NC(COCCC(NCCOCCOCCOCCN=[N+]=[N-])=O)COCCC(NCCOCCOCCOCCN=[N+]=[N-])=O) highlights its branched structure, with PEG chains and azide termini .

Table 1: Key Physicochemical Properties of Ald-Ph-PEG4-bis-PEG3-N3

PropertyValue
Molecular FormulaC₄₄H₇₄N₁₀O₁₇
Molecular Weight1015.12 g/mol
Solubility10 mM in DMSO
PEG Units6 (PEG4-bis-PEG3)
Reactive GroupsAzide (-N₃), Aldehyde (Ald)

Click Chemistry Applications in Bioconjugation

The azide groups in Ald-Ph-PEG4-bis-PEG3-N3 participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), enabling rapid and selective conjugation to alkyne- or DBCO/BCN-functionalized molecules . These reactions form stable 1,2,3-triazole linkages, mimicking natural amide bonds while avoiding enzymatic degradation .

Advantages Over Traditional Conjugation Methods

Role in Antibody-Drug Conjugate (ADC) Synthesis

ADCs require linkers that balance stability during systemic circulation with efficient payload release in tumor microenvironments. Ald-Ph-PEG4-bis-PEG3-N3 addresses this through its cleavable aldehyde group, which hydrolyzes under acidic conditions (e.g., lysosomal pH), and its PEG spacers, which modulate drug release kinetics .

Structural Modularity and Payload Attachment

The linker’s aldehyde moiety reacts with primary amines on antibodies, forming stable Schiff base linkages. Subsequent reduction yields a covalent bond, while the azide termini allow “click” attachment of alkyne-modified payloads such as monomethyl auristatin E (MMAE) or deruxtecan (Dxd) . This modularity supports heterogeneous drug-to-antibody ratios (DARs), enabling optimization of ADC efficacy and safety .

Table 2: Comparison of Ald-Ph-PEG4-bis-PEG3-N3 with Other ADC Linkers

Linker TypeCleavabilitySolubilityToxicity Risk
Ald-Ph-PEG4-bis-PEG3-N3Acid-labileHighLow
Maleimide-ThiolNon-cleavableModerateHigh (free thiols)
Valine-CitrullineProtease-cleavableLowModerate

Recent Advances and Future Directions

Recent patents, such as EP4406608A2, highlight innovations in ADC linker design, including branched PEG architectures and glutamine-based conjugation sites . These advancements align with Ald-Ph-PEG4-bis-PEG3-N3’s modularity, suggesting potential for next-generation ADCs with enhanced tumor penetration and reduced off-target effects.

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